![molecular formula C6H11NO B1603978 4-Oxa-7-azaspiro[2.5]octane CAS No. 220291-92-9](/img/structure/B1603978.png)

4-Oxa-7-azaspiro[2.5]octane

Übersicht

Beschreibung

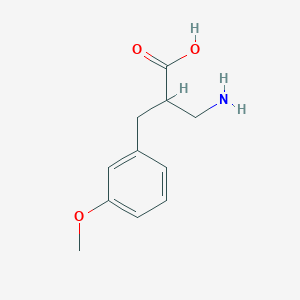

4-Oxa-7-azaspiro[2.5]octane is a type of spirocyclic compound that contains a spirocyclic unit and a nitrogenous heterocycle. It has a molecular weight of 113.158 .

Synthesis Analysis

The synthesis of 4-Oxa-7-azaspiro[2.5]octane involves adding an intermediate into tetrahydrofuran, slowly dripping tetrahydrofuran borane into the solution at 0°C under the protection of nitrogen, and heating to room temperature for reacting for 16 hours . Afterward, water and a NaOH aqueous solution are slowly dripped at 0°C, stirred for 15 minutes, filtered, dried, and concentrated. The product is obtained through column chromatography (ethyl acetate), concentration, and drying .Molecular Structure Analysis

The molecular formula of 4-Oxa-7-azaspiro[2.5]octane is C6H11NO . Its structure exhibits interesting physical and chemical properties, such as high solubility and stability.Physical And Chemical Properties Analysis

4-Oxa-7-azaspiro[2.5]octane has a density of 1.1±0.1 g/cm3, a boiling point of 185.7±15.0 °C at 760 mmHg, and a flash point of 62.3±9.8 °C . It also has a vapor pressure of 0.7±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Spirocyclic Building Block

4-Oxa-7-azaspiro[2.5]octane serves as a spirocyclic building block in chemical synthesis, providing a new area of chemical space with functional handles for further diversification .

EGFR Inhibitory Activities

This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities, potentially useful in cancer research .

Pharmaceutical Chemistry Synthesis

It is an intermediate in pharmaceutical chemistry synthesis, particularly for developing new medications or studying drug interactions .

Agrochemical Research

Materials Science

Organic Synthesis Intermediates

Three-membered heterocyclic rings like 4-Oxa-7-azaspiro[2.5]octane can be converted into a large number of functional groups, serving as invaluable intermediates in organic synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Oxa-7-azaspiro[2.5]octane, also known as 1-Oxa-2-azaspiro[2.5]octane, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . It primarily targets these nucleophiles in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as amination. This involves the transfer of an amino group to the target molecule. The compound is known for its stereoselectivity, meaning it can control the spatial arrangement of atoms in the molecules it reacts with .

Result of Action

The primary result of the action of 4-Oxa-7-azaspiro[2.5]octane is the formation of new organic compounds through the process of amination. This can lead to the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.

Action Environment

The action of 4-Oxa-7-azaspiro[2.5]octane can be influenced by various environmental factors. For instance, the reaction of cyclohexanone with ammonia and sodium hypochlorite to produce 1-Oxa-2-azaspiro[2.5]octane is exothermic and involves the release of gas . Therefore, the reaction environment needs to be carefully controlled to ensure safety and efficiency .

Eigenschaften

IUPAC Name |

4-oxa-7-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(1)5-7-3-4-8-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRNFYHDRLBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625607 | |

| Record name | 4-Oxa-7-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxa-7-azaspiro[2.5]octane | |

CAS RN |

220291-92-9 | |

| Record name | 4-Oxa-7-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)

![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)

![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)